molecular formula C16H18ClN3 B12240215 1-Benzyl-4-(3-chloropyridin-4-yl)piperazine

1-Benzyl-4-(3-chloropyridin-4-yl)piperazine

Cat. No.: B12240215
M. Wt: 287.79 g/mol
InChI Key: GAWSOTNDQIBBGV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-chloropyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a chloropyridinyl group attached to the fourth position of the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research.

Preparation Methods

The synthesis of 1-Benzyl-4-(3-chloropyridin-4-yl)piperazine involves several stepsThe reaction conditions typically involve the use of solvents such as ethanol and the application of heat to facilitate the reaction .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for the production of larger quantities with consistent quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

1-Benzyl-4-(3-chloropyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloropyridinyl group can be replaced by other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-(3-chloropyridin-4-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-chloropyridin-4-yl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to their respective receptors. This interaction can lead to changes in neuronal activity and behavior, making it a potential candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

1-Benzyl-4-(3-chloropyridin-4-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

1-benzyl-4-(3-chloropyridin-4-yl)piperazine

InChI

InChI=1S/C16H18ClN3/c17-15-12-18-7-6-16(15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2

InChI Key

GAWSOTNDQIBBGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC=C3)Cl

Origin of Product

United States

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